molecular formula C14H26N4O6S B155599 H-Val-Thr-Cys-Gly-OH CAS No. 131204-46-1

H-Val-Thr-Cys-Gly-OH

Cat. No. B155599
M. Wt: 378.45 g/mol
InChI Key: PWFIBKCXTPLSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide H-Val-Thr-Cys-Gly-OH is a short sequence of amino acids, which is a type of molecule known as a polypeptide. Polypeptides are chains of amino acids linked together by peptide bonds and are fundamental components of proteins. The sequence includes valine (Val), threonine (Thr), cysteine (Cys), and glycine (Gly), each of which plays a unique role in the structure and function of the peptide.

Synthesis Analysis

The synthesis of polypeptides can be achieved through various methods, including the p-nitrophenyl ester method as described in the synthesis of sequential polypeptide models like H-(Val-Ala-Pro-Gly)n-Val-OMe and H-(Val-Pro-Gly-Gly)n-Val-OMe . This method has been shown to yield high molecular weight polymers with high efficiency (85%--100%). Although the specific synthesis of H-Val-Thr-Cys-Gly-OH is not detailed in the provided papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of a polypeptide is critical to its function. The peptide bond formation leads to a backbone with a repeating N-C-C-N pattern, where side chains of the constituent amino acids project outwards. The structure of the peptide can be influenced by intramolecular hydrogen bonds, as seen in the formation of a 14-atom hydrogen-bonded ring in the case of H-(Val-Pro-Gly-Gly)n-Val-OMe . The presence of cysteine in H-Val-Thr-Cys-Gly-OH could lead to the formation of disulfide bonds, which can further influence the peptide's structure.

Chemical Reactions Analysis

The amino acids within a polypeptide can participate in various chemical reactions. For instance, the thiol group of cysteine can form disulfide bonds, which are important for the stabilization of protein structures. The hydroxy group of threonine can be involved in hydrogen bonding, which can affect the peptide's solubility and interaction with other molecules. The provided papers do not detail chemical reactions specific to H-Val-Thr-Cys-Gly-OH, but the properties of its constituent amino acids suggest potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a polypeptide are influenced by its amino acid composition and sequence. For example, the presence of hydrophobic amino acids like valine can affect the solubility of the peptide in aqueous solutions. The paper on the coacervation of sequential polypeptide models demonstrates how temperature can induce coacervation or increase intramolecular order in polypeptides with sequences similar to H-Val-Thr-Cys-Gly-OH . The hydroxy protons of the disaccharide moiety in a glycopeptide were investigated using (1)H NMR spectroscopy, which could be a technique applicable to studying the physical properties of H-Val-Thr-Cys-Gly-OH .

Scientific Research Applications

Immune System Interactions

Research indicates that synthetic fragments similar to H-Val-Thr-Cys-Gly-OH exhibit interactions with the immune system. For example, a study by Navolotskaya et al. (2001) found that synthetic peptides, including H-Val-Lys-Gly-Phe-Tyr-OH, can bind to high-affinity receptors on T lymphocytes. These findings suggest potential applications in modulating immune responses or in the development of immune-based therapies.

Immunomodulatory Activity

Further exploring the immunological aspect, the research by Szewczuk et al. (2001) shows that certain peptide sequences, including H-Arg-Gly-Asp-Val-OH and related variants, have immunomodulatory activity. They may interact with specific integrins on the cell surface, influencing immune responses. This provides a framework for understanding how similar peptide structures could be utilized in immunotherapy.

Structural Studies of Peptides

The structural studies of peptides, as in the work of Marastoni et al. (2002), contribute to understanding how peptide sequences like H-Val-Thr-Cys-Gly-OH may fold and interact with biological molecules. Such knowledge is crucial for designing peptides with specific biological functions, such as targeted drug delivery or biomarker development.

Zinc Complexation

The study of zinc complexes with amino acids and peptides by Gockel and Vahrenkamp (1996) sheds light on the potential role of peptides in metal ion complexation. The interaction between peptides and metal ions like zinc can be significant in fields such as biochemistry and materials science, where such complexes might have applications in catalysis or as biomaterials.

Conformational Studies

Conformational studies of peptides, like the one by Khaled et al. (2009), provide insights into the 3D structures of peptides. Understanding the conformation of peptides like H-Val-Thr-Cys-Gly-OH is crucial for applications in protein engineering and drug design, where specific shapes and structures are often required for effective function.

Safety And Hazards

The safety data sheet for “H-Val-Thr-Cys-Gly-OH” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFIBKCXTPLSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413460
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

CAS RN

131204-46-1
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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